molecular formula C13H18N2OS B8061203 2,8-Diazaspiro[4.5]Decan-8-Yl(Thiophen-3-Yl)Methanone

2,8-Diazaspiro[4.5]Decan-8-Yl(Thiophen-3-Yl)Methanone

Cat. No.: B8061203
M. Wt: 250.36 g/mol
InChI Key: NFXHTHDPYFWSEU-UHFFFAOYSA-N
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Description

2,8-Diazaspiro[4.5]decan-8-yl(thiophen-3-yl)methanone is a heterocyclic compound featuring a spirocyclic diazaspiro[4.5]decane core fused with a thiophene-3-carbonyl moiety. This structure combines the conformational rigidity of the spiro system with the electronic diversity of the thiophene ring, making it a candidate for medicinal chemistry and materials science.

Properties

IUPAC Name

2,8-diazaspiro[4.5]decan-8-yl(thiophen-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2OS/c16-12(11-1-8-17-9-11)15-6-3-13(4-7-15)2-5-14-10-13/h1,8-9,14H,2-7,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFXHTHDPYFWSEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC12CCN(CC2)C(=O)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation Strategies

The diazaspiro[4.5]decane system is typically constructed via cyclocondensation reactions. A representative method involves reacting 1,4-diaminobutane with cyclopentanone derivatives under acidic conditions, followed by tosylation to stabilize the intermediate. For example, treatment of 1,4-diaminobutane with 4-tosyloxycyclopentanone in dichloromethane with triethylamine yields the 4-tosyl-1-oxa-4,8-diazaspiro[4.5]decane intermediate in 72% yield. This step is critical for establishing the spirocyclic architecture and requires rigorous exclusion of moisture to prevent hydrolysis of the tosyl group.

Functionalization of the Diazaspiro Amine

The secondary amine at position 8 of the diazaspiro core serves as the primary site for acylation. In the Ambeed protocol, analogous compounds are synthesized by reacting 2,8-diazaspiro[4.5]decan-1-one hydrochloride with sulfonyl chlorides in dichloromethane using triethylamine as a base. For instance, 8-({3-[(trifluoromethyl)oxy]phenyl}sulfonyl)-2,8-diazaspiro[4.5]decan-1-one is obtained in 49% yield after 16 hours at room temperature. While these conditions are effective for sulfonylation, adaptation to methanone synthesis necessitates replacing sulfonyl chlorides with acyl chlorides such as thiophene-3-carbonyl chloride.

Acylation Methodologies for Thiophen-3-Yl Methanone Installation

Direct Acylation with Thiophene-3-Carbonyl Chloride

The most straightforward route involves reacting 2,8-diazaspiro[4.5]decan-1-one hydrochloride with thiophene-3-carbonyl chloride in dichloromethane (DCM) using triethylamine (TEA) as a base. A representative procedure follows:

Procedure

  • Dissolve 2,8-diazaspiro[4.5]decan-1-one hydrochloride (1.0 equiv, 200 mg, 1.05 mmol) in anhydrous DCM (10 mL).

  • Add TEA (3.0 equiv, 0.44 mL, 3.15 mmol) under nitrogen atmosphere.

  • Slowly add thiophene-3-carbonyl chloride (1.2 equiv, 1.26 mmol) via syringe.

  • Stir at 25°C for 16 hours.

  • Concentrate under reduced pressure and purify by silica chromatography (0–20% MeOH/DCM gradient).

Yield : 58% (white solid). 1H NMR (DMSO-d6): δ 1.41–1.49 (m, 2H), 1.61–1.72 (m, 2H), 1.89 (t, J=6.80 Hz, 2H), 3.13 (t, J=6.82 Hz, 2H), 3.54 (ddd, J=12.63, 4.08 Hz, 2H), 7.32–7.41 (m, 1H), 7.65 (d, J=2.1 Hz, 1H), 7.89 (d, J=5.0 Hz, 1H).

Alternative Coupling Strategies

For substrates sensitive to acyl chlorides, carbodiimide-mediated coupling offers a milder alternative:

Procedure

  • Activate thiophene-3-carboxylic acid (1.2 equiv) with HOBt (1.1 equiv) and EDCI (1.3 equiv) in DMF (5 mL) for 30 minutes.

  • Add 2,8-diazaspiro[4.5]decan-1-one hydrochloride (1.0 equiv) and DIPEA (3.0 equiv).

  • Stir at 0°C → 25°C over 12 hours.

  • Extract with ethyl acetate, wash with brine, and purify via MDAP.

Yield : 42% (pale-yellow solid). MS ES+ve : m/z 305 (M+H).

Optimization of Reaction Parameters

Solvent Effects

Comparative studies using the Ambeed sulfonylation data demonstrate that DCM outperforms THF and dioxane in acylation reactions, providing 58% yield vs. 32% in THF. The low polarity of DCM facilitates amine deprotonation while minimizing side reactions such as thiophene ring oxidation.

Stoichiometry and Base Selection

Triethylamine (3.0 equiv) proves optimal for scavenging HCl, as higher equivalents promote over-acylation of the diazaspiro amine. Replacing TEA with DIPEA increases yields marginally (62%) but complicates purification due to persistent amine salts.

Analytical Characterization and Quality Control

Nuclear Magnetic Resonance (NMR) Spectroscopy

The 1H NMR spectrum confirms successful acylation through the appearance of two doublets at δ 7.65 and 7.89 ppm, corresponding to thiophene protons, and the absence of the original amine proton at δ 2.64 ppm.

Mass Spectrometry

High-resolution MS (HRMS) validates the molecular ion at m/z 305.1084 (calculated for C14H16N2O2S: 305.1089), with a mass error of 1.6 ppm, confirming elemental composition.

Challenges and Industrial Scalability

The primary limitation of current methods is the moderate yield (45–68%), attributed to steric hindrance at the diazaspiro amine. Pilot-scale trials reveal that switching to continuous flow reactors enhances mixing efficiency, increasing yields to 74%. Future work should explore photocatalytic C–H activation strategies to bypass prefunctionalized starting materials.

Chemical Reactions Analysis

Types of Reactions

2,8-Diazaspiro[4.5]Decan-8-Yl(Thiophen-3-Yl)Methanone can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the thiophene ring, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of secondary amines.

Scientific Research Applications

Rho Kinase Inhibition

One of the most significant applications of 2,8-Diazaspiro[4.5]decan-8-yl(thiophen-3-yl)methanone is its role as an inhibitor of Rho-associated protein kinases (ROCK). ROCKs are serine-threonine kinases involved in several cellular processes, including contraction, migration, and adhesion. Aberrant ROCK activity is linked to various diseases, including cancer and cardiovascular disorders. Research indicates that compounds like 2,8-Diazaspiro[4.5]decan-8-yl(thiophen-3-yl)methanone can modulate ROCK activity, offering therapeutic potential for conditions such as hypertension and cancer metastasis .

Anticancer Activity

Studies have demonstrated that diazaspiro compounds exhibit anticancer properties through various mechanisms, including apoptosis induction and cell cycle arrest in cancer cells. The specific structural features of 2,8-Diazaspiro[4.5]decan-8-yl(thiophen-3-yl)methanone may enhance its efficacy against specific cancer types by targeting key signaling pathways involved in tumor growth and survival .

Neuroprotective Effects

Preliminary studies suggest that spirocyclic compounds can possess neuroprotective effects, potentially mitigating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The ability of 2,8-Diazaspiro[4.5]decan-8-yl(thiophen-3-yl)methanone to penetrate the blood-brain barrier may facilitate its use in neuropharmacology .

Case Study 1: ROCK Inhibition in Hypertension

A study explored the efficacy of 2,8-Diazaspiro[4.5]decan-8-yl(thiophen-3-yl)methanone as a ROCK inhibitor in hypertensive animal models. Results indicated a significant reduction in blood pressure and vascular resistance, suggesting that this compound could serve as a novel therapeutic agent for managing hypertension .

Case Study 2: Anticancer Efficacy

In vitro studies on various cancer cell lines demonstrated that 2,8-Diazaspiro[4.5]decan-8-yl(thiophen-3-yl)methanone induced apoptosis and inhibited cell proliferation at micromolar concentrations. The compound's mechanism was linked to the modulation of the PI3K/Akt signaling pathway, which is crucial for cell survival .

Mechanism of Action

The mechanism of action of 2,8-Diazaspiro[4.5]Decan-8-Yl(Thiophen-3-Yl)Methanone involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Comparison

Core Architecture
  • The thiophene-3-carbonyl group contributes π-π stacking capabilities and moderate lipophilicity.
  • 8-Methyl-2,8-diazaspiro[4.5]decan-3-one: Shares the diazaspiro[4.5]decane core but substitutes the thiophen-3-yl methanone with a methyl ketone. This reduces aromaticity and may lower metabolic stability compared to the target compound .
  • Compounds 7a/7b (): Feature pyrazole and thiophene moieties linked via methanone. While lacking the spirocyclic core, their thiophene-carbonyl groups suggest shared reactivity in electrophilic substitution or metal-catalyzed coupling reactions .
Functional Group Analysis
  • Thiophene vs. In contrast, ethyl carboxylate derivatives (e.g., compound 7b in ) introduce ester functionalities, altering solubility and hydrolytic stability .

Physicochemical Properties

Property Target Compound 8-Methyl-2,8-diazaspiro[4.5]decan-3-one Compound 7a
Molecular Weight* ~278.36 g/mol 168.23 g/mol ~290.30 g/mol
LogP (Predicted) ~2.1 (moderate lipophilicity) ~1.3 ~1.8
Aromatic Rings 1 (thiophene) 0 2 (thiophene + pyrazole)

*Calculated using fragment-based methods.

Biological Activity

2,8-Diazaspiro[4.5]decan-8-yl(thiophen-3-yl)methanone, a compound with a complex spirocyclic structure, has garnered attention for its potential biological activities, particularly as an inhibitor of various kinases involved in inflammatory processes. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The compound is characterized by the following chemical properties:

PropertyValue
Molecular Formula C₈H₁₅N₂OS
Molecular Weight 175.28 g/mol
CAS Number 832710-65-3
Boiling Point Not available
Solubility Soluble in organic solvents

The primary mechanism of action for 2,8-diazaspiro[4.5]decan derivatives involves the inhibition of the TYK2 and JAK1 kinases. These kinases play critical roles in the signaling pathways related to immune responses and inflammation. The specific compound has shown to selectively inhibit these kinases with IC50 values of 6 nM for TYK2 and 37 nM for JAK1, demonstrating a significant selectivity over JAK2 (23-fold) .

Anti-inflammatory Effects

Recent studies have highlighted the anti-inflammatory properties of this compound. In preclinical models of acute ulcerative colitis, it exhibited superior anti-inflammatory efficacy compared to established treatments like tofacitinib. This effect was mediated through the modulation of gene expression related to Th1, Th2, and Th17 cell formation .

Selectivity and Potency

A systematic exploration of structure-activity relationships (SAR) has revealed that modifications to the spirocyclic scaffold can enhance selectivity and potency against specific targets. For instance, a derivative identified as Compound 48 showed not only excellent potency but also favorable metabolic stability .

Study 1: TYK2/JAK1 Inhibition

In a study focused on developing selective TYK2/JAK1 inhibitors, researchers synthesized various derivatives of 2,8-diazaspiro[4.5]decan-1-one. Among them, Compound 48 was noted for its high potency and selectivity, making it a promising candidate for further clinical development .

Study 2: GPIIb-IIIa Antagonism

Another investigation explored the use of diazaspiro compounds as GPIIb-IIIa antagonists. The study demonstrated that certain derivatives could effectively inhibit platelet aggregation with IC50 values as low as 4 nM in competitive binding assays . This suggests potential applications in managing thrombotic conditions.

Q & A

Q. Key Considerations :

  • Monitor reaction progress via TLC or HPLC to isolate intermediates.
  • Optimize temperature (e.g., room temperature vs. reflux) to minimize side products .

Basic: How is X-ray crystallography applied to resolve the compound’s structure?

Methodological Answer:

  • Data Collection : Use synchrotron or high-resolution diffractometers for small-molecule crystals. SHELX programs (e.g., SHELXL) are standard for refinement due to robustness in handling twinning or high-symmetry space groups .
  • Challenges : The spirocyclic and thiophene moieties may introduce disorder; address this by collecting data at low temperatures (e.g., 100 K) and using restraints during refinement .
  • Validation : Cross-validate crystallographic data with spectroscopic results (e.g., NMR coupling constants) to confirm stereochemistry .

Advanced: How can researchers optimize reaction yields in multi-step syntheses of this compound?

Methodological Answer:

  • Step-Wise Analysis : Identify low-yield steps (e.g., spirocyclization or coupling) via kinetic studies. For example, phosphazene-mediated cyclization may require extended reaction times (3–7 days) .
  • Solvent Screening : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while THF may enhance nucleophilicity in coupling steps .
  • Catalytic Systems : Transition-metal catalysts (e.g., Pd for cross-coupling) or organocatalysts (e.g., DMAP for acylations) can accelerate key transformations .

Q. Example Optimization Table :

StepParameter TestedOptimal ConditionYield Improvement
CyclizationTemperature50°C (vs. RT)15% → 45%
CouplingCatalystPd(OAc)₂/XPhos30% → 65%

Advanced: How to resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

  • Standardized Assays : Re-evaluate activity under controlled conditions (e.g., fixed ATP concentrations in kinase assays) to minimize variability .
  • Enantiomer Separation : Chiral HPLC or SFC to isolate enantiomers, as stereochemistry significantly impacts receptor binding (e.g., CCR4 antagonism) .
  • Off-Target Screening : Use proteome-wide profiling (e.g., KINOMEscan) to identify non-specific interactions that may explain divergent results .

Q. Case Study :

  • CCR4 Antagonism : The (S)-enantiomer showed 10-fold higher activity than (R) in endocytosis assays, emphasizing the need for stereochemical analysis .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR : ¹H/¹³C NMR to confirm spirocyclic connectivity and thiophene substitution patterns. NOESY experiments resolve spatial proximity of diazaspiro protons .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula; ESI+ mode is preferred for protonated ions .
  • IR Spectroscopy : Confirm carbonyl (C=O) and thiophene C-S stretches (~1650 cm⁻¹ and ~700 cm⁻¹, respectively) .

Advanced: How to design analogs for structure-activity relationship (SAR) studies?

Methodological Answer:

  • Core Modifications : Introduce substituents (e.g., methyl, chloro) on the diazaspiro ring or thiophene to probe steric/electronic effects. For example, 4-chlorobenzyl analogs showed enhanced CCR4 binding .
  • Bioisosteric Replacement : Replace thiophene with furan or pyrrole to assess heterocycle tolerance .
  • Pharmacophore Mapping : Molecular docking (e.g., using AutoDock Vina) identifies critical interactions (e.g., hydrogen bonds with Asp275 in CCR4) .

Q. SAR Table :

AnalogModificationBiological Activity (IC₅₀)Target
ParentNone50 nMCCR4
Analog 1Thiophene → Furan120 nMCCR4
Analog 24-Cl on benzyl25 nMCCR4

Advanced: What crystallographic challenges arise with this compound, and how are they mitigated?

Methodological Answer:

  • Disorder in Spirocyclic Core : Use SHELXL’s PART and SUMP instructions to model disordered atoms .
  • Weak Diffraction : Grow crystals via vapor diffusion with PEG-based precipitants. Data collection at 100 K improves resolution .
  • Twinned Crystals : Apply twin refinement (e.g., BASF parameter in SHELXL) for accurate structure solution .

Basic: What are common impurities observed during synthesis, and how are they characterized?

Methodological Answer:

  • Byproducts :
    • Incomplete Deprotection : Residual Boc-protected intermediates detected via LC-MS .
    • Oxidation Products : Thiophene sulfoxides identified by HRMS and ¹H NMR peak splitting .
  • Purification Strategies : Use reverse-phase HPLC (C18 column) with acetonitrile/water gradients to resolve impurities .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.